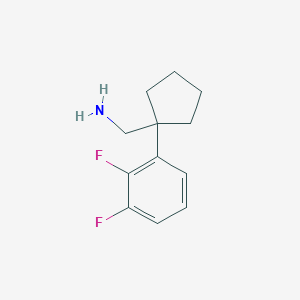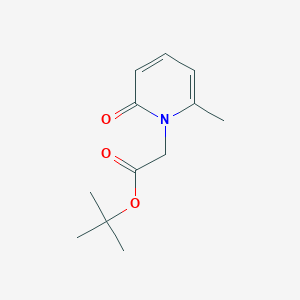![molecular formula C9H16FN3 B11740745 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine CAS No. 1856074-21-9](/img/structure/B11740745.png)
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a fluoroethyl group and a propylamine group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate fluoroalkylating agents.
Attachment of the Propylamine Group: The propylamine group can be attached through reductive amination reactions involving the corresponding aldehyde or ketone and propylamine.
Industrial Production Methods
Industrial production methods for pyrazole derivatives often involve eco-friendly methodologies, including heterogeneous catalytic systems, ligand-free systems, ultrasound, and microwave-assisted reactions . These methods aim to improve the efficiency and sustainability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Fluoroalkylating agents in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of agrochemicals and fluorescent materials.
Mecanismo De Acción
The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Pyrazole: The basic structure with two nitrogen atoms in a five-membered ring.
3,5-Disubstituted Pyrazoles: Compounds with various substituents at the 3 and 5 positions of the pyrazole ring.
Fluoroalkylated Pyrazoles: Pyrazole derivatives with fluoroalkyl groups attached.
Uniqueness
{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine is unique due to the specific combination of a fluoroethyl group and a propylamine group attached to the pyrazole ring. This unique structure may confer distinct biological activities and chemical reactivity compared to other pyrazole derivatives.
Propiedades
Número CAS |
1856074-21-9 |
|---|---|
Fórmula molecular |
C9H16FN3 |
Peso molecular |
185.24 g/mol |
Nombre IUPAC |
N-[[2-(2-fluoroethyl)pyrazol-3-yl]methyl]propan-1-amine |
InChI |
InChI=1S/C9H16FN3/c1-2-5-11-8-9-3-6-12-13(9)7-4-10/h3,6,11H,2,4-5,7-8H2,1H3 |
Clave InChI |
GWAZWBRTWKRBHH-UHFFFAOYSA-N |
SMILES canónico |
CCCNCC1=CC=NN1CCF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B11740677.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)
![[(1-ethyl-1H-pyrazol-3-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11740682.png)
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11740695.png)


![2-[(dimethylamino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B11740713.png)


amine](/img/structure/B11740727.png)
![2-({[(1-methyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11740752.png)
amine](/img/structure/B11740753.png)
